molecular formula C24H15F4N5 B1148114 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine CAS No. 1227163-56-5

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine

Cat. No. B1148114
M. Wt: 449.4
InChI Key:
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Description

Synthesis Analysis

While no direct synthesis of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine was found, research into similar compounds provides insight into potential synthetic pathways. The synthesis of analogous compounds often involves multiple steps, including nucleophilic substitution, cyclization, and fluorination, to introduce the specific functional groups and achieve the complex heterocyclic architecture seen in such molecules (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine includes several noteworthy features, such as a fluorinated pyridinyl group, a pyrimidinyl phenyl moiety, and an isoindole backbone. These structural elements contribute to the compound's unique chemical behavior and interactions. The presence of fluorine atoms significantly affects the molecule's electronegativity and steric hindrance, which could influence its binding affinity in biochemical applications (Zhang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound is likely influenced by its fluorine substitutions, which can enhance its stability and reactivity towards nucleophilic substitution reactions. Fluorinated compounds often exhibit unique reactivity profiles due to the strong C-F bond and the electron-withdrawing effect of the fluorine atoms, affecting the electronic distribution within the molecule (Sukach et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of fluorinated compounds like 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, are significantly influenced by the presence of fluorine atoms. These atoms typically confer increased thermal stability and a lower polarizability compared to non-fluorinated analogs. The specific arrangement of fluorine atoms may also affect the compound's solubility in organic solvents and water (Kubo et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in determining the compound's applications and interactions with biological targets. The electron-withdrawing effect of the trifluoromethyl and fluorophenyl groups could impact the acidity of adjacent hydrogens, potentially influencing the compound's reactivity in condensation reactions or its ability to act as a ligand in metal coordination complexes (Gan et al., 2021).

Scientific Research Applications

Metabolic Pathways and Biotransformation

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, as a part of β-secretase inhibitors, has been explored for its biotransformation. The compound shows extensive metabolism with over 90% excretion in feces after intravenous administration in rats. Notably, a unique metabolic pathway was identified involving a ring-opening reaction followed by elimination of a carbon atom and a ring closure to form an imidazole ring, a pathway not anticipated from in vitro data (Lindgren et al., 2013).

Synthesis and Derivative Creation

The compound's structure has been involved in the synthesis of various derivatives. For example, reaction with 5-bromo-1,1,1-trichloro(fluoro)-4-methoxy-alk-3-en-2-ones leads to specific pyrimidin-2-ones, which are then reacted further to create a series of novel compounds (Zanatta et al., 2005).

Antimicrobial Activity

Pyrimidine salts, including derivatives of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, have been synthesized and tested for antibacterial and antifungal activities. Certain compounds demonstrated notable inhibition towards various microbial activities, indicating potential for antimicrobial applications (Mallikarjunaswamy et al., 2013).

Pesticidal Activities

The compound's structure has been incorporated in the design of novel pesticides. Derivatives have shown excellent insecticidal and fungicidal activities against various pests, with some compounds exhibiting broad-spectrum activity. This suggests its potential utility in developing new pesticides with novel modes of action (Liu et al., 2021).

Antifungal Applications

Pyrimidine derivatives containing an amide moiety, including those related to this compound, have shown significant antifungal activities against various fungi. This indicates the potential use of these derivatives in antifungal applications (Wu et al., 2021).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.


properties

IUPAC Name

7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBADHCKFUMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)(F)F)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Example 12 in 46% yield starting from 1-(3-bromophenyl)-4-fluoro-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine (56.2 mg, 0.12 mmol), pyrimidin-5-ylboronic acid (17.0 mg, 0.14 mmol), PdCl2(dppf)-CH2Cl2 adduct (10.2 mg, 0.01 mmol), K2CO3 (aq) (0.19 mL, 0.37 mmol).
Name
1-(3-bromophenyl)-4-fluoro-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine
Quantity
56.2 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Quantity
10.2 mg
Type
catalyst
Reaction Step Four
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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